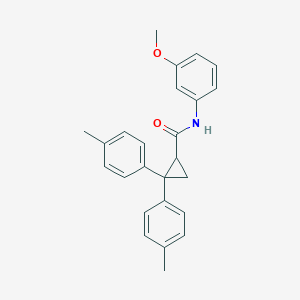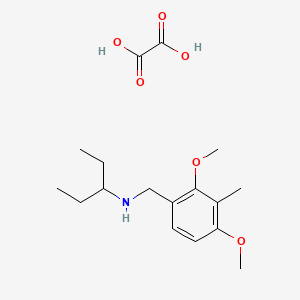
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as BMPC, is a cyclopropane-containing compound that has been studied for its potential applications in scientific research. BMPC is a synthetic compound that was first synthesized in 2010 by a team of researchers at the University of California, Berkeley. Since then, BMPC has been the subject of numerous studies investigating its potential uses in various fields of research.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to involve the binding of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide to specific sites on proteins. This binding can induce conformational changes in the protein, affecting its function and interactions with other proteins.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of protein-protein interactions and the modulation of protein function. N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is its high purity and yield, which makes it an attractive compound for use in scientific research. However, one limitation of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. One area of interest is the development of new drugs based on the structure and function of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. Another area of interest is the use of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide as a tool for studying protein-protein interactions and protein function. Furthermore, the development of new synthesis methods for N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide involves a multi-step process that begins with the reaction of 3-methoxyaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product, N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. The synthesis of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been optimized to yield high purity and high yields, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest for N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is its potential as a tool for studying protein-protein interactions. N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been shown to bind to specific sites on proteins and can be used to probe the structure and function of these proteins.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-17-7-11-19(12-8-17)25(20-13-9-18(2)10-14-20)16-23(25)24(27)26-21-5-4-6-22(15-21)28-3/h4-15,23H,16H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUQDZGQPYSQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5052284.png)

![4-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B5052287.png)
![2-[bis(butylsulfonyl)methylene]imidazolidine](/img/structure/B5052292.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5052313.png)

![2-(1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5052327.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B5052350.png)


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5052377.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5052379.png)